molecular formula C9H14N2O B13926439 2-Isopropyl-4-methoxypyridin-3-amine

2-Isopropyl-4-methoxypyridin-3-amine

Cat. No.: B13926439
M. Wt: 166.22 g/mol
InChI Key: AMGIGUHOEMAOCW-UHFFFAOYSA-N
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Description

2-Isopropyl-4-methoxypyridin-3-amine is an organic compound with the molecular formula C9H14N2O It is a derivative of pyridine, featuring an isopropyl group at the second position, a methoxy group at the fourth position, and an amine group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-4-methoxypyridin-3-amine can be achieved through several methods. One common approach involves the reaction of 3-amino-2-isopropylpyridine with methanol under specific conditions. Another method includes the reaction of 3-chloro-2-isopropylpyridine with methanamine .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Isopropyl-4-methoxypyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

2-Isopropyl-4-methoxypyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isopropyl-4-methoxypyridin-3-amine involves its interaction with specific molecular targets. In the context of KRAS G12C inhibitors, the compound acts by binding to the mutant KRAS protein, thereby inhibiting its activity and preventing cancer cell proliferation . The pathways involved include the inhibition of downstream signaling cascades that are essential for cancer cell survival and growth.

Comparison with Similar Compounds

Uniqueness: 2-Isopropyl-4-methoxypyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of isopropyl, methoxy, and amine groups makes it a valuable intermediate in the synthesis of targeted therapeutic agents.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

4-methoxy-2-propan-2-ylpyridin-3-amine

InChI

InChI=1S/C9H14N2O/c1-6(2)9-8(10)7(12-3)4-5-11-9/h4-6H,10H2,1-3H3

InChI Key

AMGIGUHOEMAOCW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=CC(=C1N)OC

Origin of Product

United States

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